molecular formula C10H14O B1141765 2,6-Dimethylocta-2,5,7-trien-4-one CAS No. 33746-72-4

2,6-Dimethylocta-2,5,7-trien-4-one

Cat. No.: B1141765
CAS No.: 33746-72-4
M. Wt: 150.22 g/mol
InChI Key: XUINKEIPBTYUJP-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethylocta-2,5,7-trien-4-one: is an organic compound with the molecular formula C10H14O. It is a conjugated ketone with three double bonds and two methyl groups attached to the carbon chain. This compound is known for its unique chemical structure and properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethylocta-2,5,7-trien-4-one can be achieved through several methods. One common approach involves the aldol condensation of suitable aldehydes and ketones, followed by dehydration to form the conjugated triene system. The reaction conditions typically include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. Catalysts such as acidic or basic resins can be employed to enhance the reaction rate and selectivity. The purification of the final product is usually achieved through distillation or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylocta-2,5,7-trien-4-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Dimethylocta-2,5,7-trien-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dimethylocta-2,5,7-trien-4-one involves its interaction with various molecular targets and pathways. The compound’s conjugated system allows it to participate in electron transfer reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, leading to various biological effects. The specific molecular targets and pathways involved depend on the context of its application, such as its use as an antimicrobial or antioxidant agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its conjugated triene system, which imparts distinct chemical and physical properties. This structural feature allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications .

Properties

CAS No.

33746-72-4

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

(5E)-2,6-dimethylocta-2,5,7-trien-4-one

InChI

InChI=1S/C10H14O/c1-5-9(4)7-10(11)6-8(2)3/h5-7H,1H2,2-4H3/b9-7+

InChI Key

XUINKEIPBTYUJP-VQHVLOKHSA-N

Isomeric SMILES

CC(=CC(=O)/C=C(\C)/C=C)C

SMILES

CC(=CC(=O)C=C(C)C=C)C

Canonical SMILES

CC(=CC(=O)C=C(C)C=C)C

Synonyms

(5E)-2,6-Dimethyl-2,5,7-octatrien-4-one;  (E)-Tagetenone;  trans-Ocimenone;  trans-Tagetenone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dimethylocta-2,5,7-trien-4-one
Reactant of Route 2
2,6-Dimethylocta-2,5,7-trien-4-one
Reactant of Route 3
2,6-Dimethylocta-2,5,7-trien-4-one
Reactant of Route 4
2,6-Dimethylocta-2,5,7-trien-4-one
Reactant of Route 5
Reactant of Route 5
2,6-Dimethylocta-2,5,7-trien-4-one
Reactant of Route 6
2,6-Dimethylocta-2,5,7-trien-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.